molecular formula C20H20N2O2 B383522 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 484049-29-8

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B383522
CAS No.: 484049-29-8
M. Wt: 320.4g/mol
InChI Key: JSHYNUHFVCPZLW-UHFFFAOYSA-N
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Description

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPPC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and proliferation. These inhibitory effects of this compound may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound has been shown to protect against neurotoxicity induced by beta-amyloid peptide, a key pathological feature of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize using simple and scalable methods. However, this compound has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to address these limitations and optimize the use of this compound in lab experiments.

Future Directions

There are several future directions for further research on 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Another direction is to explore the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Overall, this compound has great potential for various scientific research applications, and further studies are needed to fully explore its potential.

Synthesis Methods

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized using various methods, including the reaction of 3-methyl-4-propoxybenzaldehyde with phenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-methyl-4-propoxybenzaldehyde and phenylhydrazine in the presence of sodium acetate and acetic anhydride. The reaction mixture is heated under reflux, and the resulting product is purified using recrystallization. These methods have been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.

Properties

IUPAC Name

3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHYNUHFVCPZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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